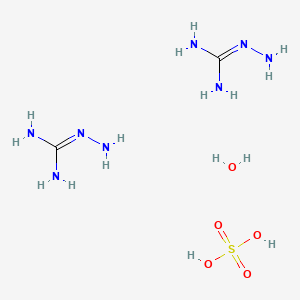

Pimagedine hemisulfate hemihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pimagedine hemisulfate hemihydrate can be synthesized through the reaction of aminoguanidine with sulfuric acid. The reaction typically involves the following steps:

- Dissolving aminoguanidine in water.

- Adding sulfuric acid to the solution.

- Allowing the reaction to proceed under controlled temperature and pH conditions.

- Isolating the product by crystallization and drying.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale mixing of aminoguanidine and sulfuric acid in reactors.

- Continuous monitoring of reaction conditions to ensure optimal yield and purity.

- Crystallization and purification of the product through filtration and drying techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Pimagedine hemisulfate hemihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

Oxidation: Products may include oxidized derivatives of pimagedine.

Reduction: Reduced forms of pimagedine with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Applications De Recherche Scientifique

Chemistry: Used as a reagent in chemical synthesis and research.

Biology: Investigated for its effects on biological pathways and processes.

Medicine: Explored for its therapeutic potential in treating diabetic nephropathy and other conditions related to advanced glycation end products

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

Pimagedine hemisulfate hemihydrate exerts its effects by inhibiting the formation of advanced glycation end products. It interacts with reactive carbonyl compounds such as 3-deoxyglucosone, glyoxal, and methylglyoxal, converting them into less reactive heterocycles through a condensation reaction . This inhibition helps reduce the levels of glycosylated proteins, which are implicated in various pathological conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Guanidine: Shares structural similarities with pimagedine but has different biological activities.

Hydrazinecarboximidamide: Another compound with similar functional groups but distinct properties.

Imino semicarbazide: Structurally related but with different applications and effects.

Uniqueness

Pimagedine hemisulfate hemihydrate is unique due to its specific mechanism of action as an advanced glycation end product inhibitor. Its ability to interact with reactive carbonyl compounds and inhibit their formation sets it apart from other similar compounds .

Propriétés

IUPAC Name |

2-aminoguanidine;sulfuric acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH6N4.H2O4S.H2O/c2*2-1(3)5-4;1-5(2,3)4;/h2*4H2,(H4,2,3,5);(H2,1,2,3,4);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGJQDYPEHOKPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.C(=NN)(N)N.O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H16N8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5959-63-7 |

Source

|

| Record name | Pimagedine hemisulfate hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIMAGEDINE HEMISULFATE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23IO5B0K8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)